N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzylamine and 1-methyl-1H-pyrazole-4-carboxylic acid.
Coupling Reaction: The key step involves the coupling of 3-methoxybenzylamine with 1-methyl-1H-pyrazole-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and pressure.
Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: This compound is an inhibitor of the FLT3-ITD and BCR-ABL pathways and is used in the treatment of certain types of leukemia.
Capsaicin (8-methyl-N-vanillyl-6-nonenamide): This compound is an active component of chili peppers and is known for its ability to produce a sensation of burning in tissues.
Uniqueness
N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its methoxyphenyl group and pyrazole ring confer distinct chemical properties that can be exploited in different scientific and industrial applications.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3O/c1-15-9-11(8-14-15)13-7-10-4-3-5-12(6-10)16-2/h3-6,8-9,13H,7H2,1-2H3 |
InChI Key |
QGJFQBIKEWJIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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